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Compound of Interest

Compound Name: (2-Chloroethoxy)benzene

Cat. No.: B016413

An In-depth Technical Guide to the Spectroscopic Data of (2-Chloroethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for (2-
Chloroethoxy)benzene, tailored for researchers, scientists, and professionals in drug
development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-Chloroethoxy)benzene,
providing a clear and concise reference for its structural characterization.

‘H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.35-7.25 m 2H Ar-H (meta)
7.00 - 6.90 m 3H Ar-H (ortho, para)
4.25 t 2H -O-CH2-
3.85 t 2H -CHz-Cl
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Solvent: CDCls, Reference: TMS at 0.00 ppm.

1*C NMR Data
Chemical Shift (8) ppm Assignment
158.0 Ar C-O
129.5 Ar C-H (meta)
121.2 Ar C-H (para)
114.6 Ar C-H (ortho)
68.5 -O-CH2-
41.7 -CH2-Cl

Solvent: CDCl3

Infrared (IR) Spectroscopy Data

Wavenumber (cm—2) Intensity Assignment

3065 - 3040 Medium Aromatic C-H Stretch
2960 - 2870 Medium Aliphatic C-H Stretch
1598, 1495 Strong Aromatic C=C Bending
1245 Strong Aryl-O Stretch

1040 Strong C-O Stretch

C-ClI Stretch / Aromatic C-H

750, 690 Strong )
Bending

Sample Phase: Liquid film

Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

158 33 [M+2]* (presence of 37Cl)
156 100 [M]* (presence of 3>Cl)
94 80 [CeHsOH]*

77 40 [CeHs]*

63 50 [CH2CH2CI]*

51 20 [CaHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-20 mg of (2-Chloroethoxy)benzene is
accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as
chloroform-d (CDCIs).[1] The solution is then filtered through a pipette with a glass wool plug
into a clean 5 mm NMR tube to a height of approximately 4 cm.[2]

e Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer.

o Data Acquisition: The spectrometer is set to lock onto the deuterium signal of the solvent to
stabilize the magnetic field.[1] The magnetic field is then shimmed to maximize homogeneity.
For *H NMR, the instrument is tuned to the proton frequency. For 3C NMR, a higher
concentration of the sample (20-50 mg) may be required, and the instrument is tuned to the
carbon frequency.[1] Standard pulse sequences are used to acquire the spectra.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like (2-Chloroethoxy)benzene, a thin film is
prepared by placing a drop of the neat liquid between two highly polished salt plates (e.g.,
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NacCl or KBr).[3][4] The two plates are pressed together to spread the liquid into a thin,
uniform layer.[5]

Background Spectrum: A background spectrum of the clean salt plates is collected first to be
subtracted from the sample spectrum.

Data Acquisition: The prepared salt plates containing the sample are placed in the sample
holder of the FT-IR spectrometer. The infrared spectrum is then recorded, typically in the
range of 4000-400 cm~1.[4] After the measurement, the salt plates are cleaned with a
suitable solvent like isopropanol and stored in a desiccator.[5]

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.[6] This stock solution is then
further diluted to a final concentration suitable for the instrument, typically in the range of 10-
100 pg/mL.[6] Any particulate matter should be removed by filtration.

lonization: The prepared sample solution is introduced into the mass spectrometer. For a
volatile compound like (2-Chloroethoxy)benzene, Electron lonization (El) is a common
method. In this process, the sample is vaporized and bombarded with a high-energy electron
beam, causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the
abundance of each ion, generating the mass spectrum.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, such as (2-Chloroethoxy)benzene, using the spectroscopic techniques

discussed.
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Spectroscopic Techniques Derived Information
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Caption: Workflow for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b016413#spectroscopic-data-nmr-ir-ms-for-2-
chloroethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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